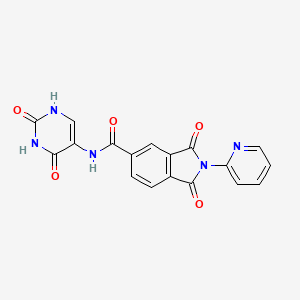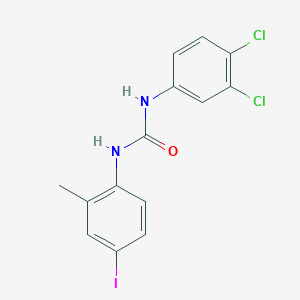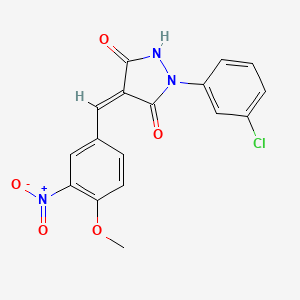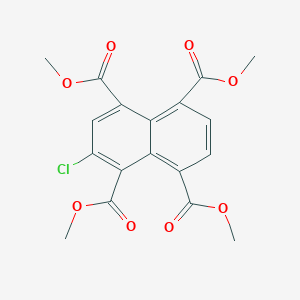![molecular formula C21H25N3O2 B3567296 2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B3567296.png)
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one
Vue d'ensemble
Description
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one is a complex organic compound that features a unique structure combining an indole moiety with a tricyclic diaza system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of a palladium catalyst and a base such as potassium carbonate . This is followed by further functionalization to introduce the diaza-tricyclic system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces the corresponding alcohols .
Applications De Recherche Scientifique
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2,3-Dihydroindole: A simpler indole derivative with fewer functional groups.
Coumarin derivatives: Compounds with a benzopyrone structure that share some chemical properties with indole derivatives.
Uniqueness
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one is unique due to its combination of an indole moiety with a tricyclic diaza system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2,5,7-trimethyl-2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-19-10-23-12-20(2,18(19)26)13-24(11-19)21(23,3)9-15-14-7-5-6-8-16(14)22(4)17(15)25/h5-9H,10-13H2,1-4H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWFTQNSEOGQHO-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3(C)C=C4C5=CC=CC=C5N(C4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CN3CC(C1=O)(CN(C2)C3(C)/C=C\4/C5=CC=CC=C5N(C4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-sulfonylbis[2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3567213.png)

![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide](/img/structure/B3567235.png)
![6,7-dimethoxy-1-(3-nitrophenyl)spiro[3H-isoquinoline-4,4'-oxane]](/img/structure/B3567238.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3567247.png)

![N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3567261.png)
![N-(4-{[(2-bromophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3567267.png)
![N-benzyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3567279.png)
![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3567282.png)


![diisopropyl 2,2'-(4,11,15-trioxo-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-1,14-diyl)diacetate](/img/structure/B3567307.png)

